5-(Difluoromethyl)isoindoline hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Difluoromethyl)isoindoline hydrochloride is a chemical compound that has garnered significant interest in scientific research due to its potential therapeutic and industrial applications. This compound belongs to the class of isoindoline derivatives, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Difluoromethyl)isoindoline hydrochloride typically involves a series of chemical reactions starting from readily available precursors. One common method involves the reaction of a bromomethyl-substituted aromatic compound with primary amines (such as anilines or benzylamines) under controlled conditions . The reaction is often carried out in the presence of a base, such as sodium carbonate, and a solvent, such as ethanol, at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This may include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(Difluoromethyl)isoindoline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoromethyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions, typically under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted isoindoline derivatives .
Scientific Research Applications
5-(Difluoromethyl)isoindoline hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antiviral, anticancer, and antimicrobial properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of 5-(Difluoromethyl)isoindoline hydrochloride involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease processes, leading to therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-Fluoroisoindoline hydrochloride
- 5-Chloroisoindoline hydrochloride
- 5-Bromoisoindoline hydrochloride
Comparison
5-(Difluoromethyl)isoindoline hydrochloride is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity. For instance, the difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, potentially leading to improved pharmacokinetic properties .
Properties
IUPAC Name |
5-(difluoromethyl)-2,3-dihydro-1H-isoindole;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2N.ClH/c10-9(11)6-1-2-7-4-12-5-8(7)3-6;/h1-3,9,12H,4-5H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOIKQFYFYZNPKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1)C=C(C=C2)C(F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClF2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.